3,4,5-Trimethylcyclohex-3-ene-1,2-dione
Description
Properties
CAS No. |
413576-55-3 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,4,5-trimethylcyclohex-3-ene-1,2-dione |
InChI |
InChI=1S/C9H12O2/c1-5-4-8(10)9(11)7(3)6(5)2/h5H,4H2,1-3H3 |
InChI Key |
ZOUREAIQPBCHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=O)C(=C1C)C |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Oxygenation
The most prevalent method involves oxidizing 3,4,5-trimethylcyclohex-3-en-1-one (a precursor with analogous methyl substitution) using oxygen or oxygen-enriched gas in the presence of transition metal catalysts. Key findings include:
- Catalyst Systems : Manganese-salen complexes (e.g., Mn(III)-salen) or cobalt acetylacetonate are highly effective, achieving yields up to 55–60% under optimized conditions. Triethylamine or other organic bases are often added to enhance selectivity.
- Solvent Selection : Carboxylic acid amides like dimethylformamide (DMF) improve reaction efficiency compared to ethers (e.g., diglyme), reducing byproduct formation (e.g., hydroxyisophorone) and enabling higher space-time yields (0.09–0.15 kg/L·h).
- Oxygen Supply : Excess oxygen (1–12 bar) is critical to minimize incomplete oxidation, which otherwise reduces selectivity by 15–20%.
- Dissolve 3,4,5-trimethylcyclohex-3-en-1-one (100 mmol) in DMF (85 wt%).
- Add Mn-salen catalyst (0.5 wt%), triethylamine (25 mol%), and acetylacetone (co-additive, 20 mol%).
- React under 5 bar O₂ at 25°C for 8–12 hours.
- Isolate product via vacuum distillation (purity >95%, yield 58%).
Diels-Alder Cyclization Followed by Oxidation
Cycloaddition of Functionalized Dienes and Dienophiles
This two-step approach constructs the cyclohexene ring with pre-installed methyl groups:
- Step 1 : [4+2] Cycloaddition between a methyl-substituted diene (e.g., 2,4-dimethyl-1,3-pentadiene) and a diketene dienophile forms the cyclohexene backbone.
- Step 2 : Oxidation of the resultant cyclohexene derivative using Jones reagent (CrO₃/H₂SO₄) or MnO₂ introduces the 1,2-dione functionality.
| Starting Material | Oxidizing Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| 3,4,5-Trimethylcyclohexene | CrO₃/H₂SO₄ | 62 | 89 |
| 3,4,5-Trimethylcyclohexene | MnO₂ | 48 | 92 |
Base-Mediated Tandem Oxidation-Hydrogenation
Reductive Functionalization of α,β-Unsaturated Ketones
Chinese Patent CN114085133B outlines a method combining oxidation and selective hydrogenation:
- Oxidation : α-Isophorone derivatives are oxidized to 2,2,6-trimethyl-1,4-cyclohexanedione using Pd/C and H₂O₂.
- Hydrogenation : Chiral rhodium catalysts (e.g., Rh/XANTPHOS) selectively reduce the 4-keto group to a hydroxyl group, yielding 4-hydroxy-2,2,6-trimethylcyclohexanone.
- Final Oxidation : Treatment with tert-butyl hydroperoxide (TBHP) converts the hydroxyl group to a ketone, forming the target compound.
- Catalyst: Rh(CO)₂acac/XANTPHOS (2 mol%)
- Solvent: Ethanol (0.2× mass of substrate)
- Pressure: 0.5 MPa H₂, 20°C, 6 hours
- Yield: 95.12% (GC purity), selectivity 96.3%
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Yield Range (%) | Scalability | Byproduct Formation |
|---|---|---|---|
| Catalytic Oxidation | 55–60 | High | Moderate (5–10%) |
| Diels-Alder/Oxidation | 48–62 | Moderate | High (15–20%) |
| Tandem Oxidation-Hydrogenation | 90–95 | High | Low (<5%) |
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylcyclohex-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Molecular oxygen, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized cyclohexene derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
3,4,5-Trimethylcyclohex-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethylcyclohex-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ring Size and Strain Effects
Cyclobutene-diones (4-membered rings) :
Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) and its derivatives, such as 3,4-diethoxycyclobut-3-ene-1,2-dione, exhibit significant ring strain due to the four-membered cyclobutene framework . This strain enhances reactivity, enabling applications in bond-breaking and ring-expansion reactions . In contrast, 3,4,5-trimethylcyclohex-3-ene-1,2-dione’s six-membered ring reduces strain, likely improving thermal stability but diminishing ring-opening propensity.- Cyclohexene-diones (6-membered rings): Derivatives like 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione feature amino substituents, which introduce hydrogen-bonding capabilities and alter electronic properties compared to methyl groups . The absence of amino groups in the target compound may reduce polarity and aqueous solubility.
Substituent Effects
- Alkoxy vs. Methyl Groups: 3,4-Diisopropoxy-3-cyclobutene-1,2-dione (melting point: 43–45°C ) and 3,4-diethoxycyclobut-3-ene-1,2-dione are synthesized via nucleophilic substitution under mild conditions (ethanol, ambient temperature) . The methyl groups in the target compound may hinder similar reactions due to steric effects but could enhance volatility (e.g., lower melting point) compared to bulkier alkoxy analogs.
- Amino vs. Methyl Groups: Diamino derivatives like disubstituted 3,4-diamino-3-cyclobutene-1,2-diones are bioactive, targeting chemokine-mediated diseases . Methyl groups, being non-polar, likely shift applications toward materials science or catalysis rather than pharmacology.
Key Observations :
Physicochemical and Spectral Properties
Notes:
- The target compound’s IR spectrum would lack alkoxy-related peaks (e.g., ~940 cm⁻¹) but retain strong diketone C=O stretches .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4,5-Trimethylcyclohex-3-ene-1,2-dione, and how can reaction conditions be optimized?
- Methodology : Common routes include Diels-Alder reactions followed by oxidation steps. For example, using substituted dienes and dienophiles to form the cyclohexene core, followed by selective methylation and oxidation. Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (e.g., reflux vs. room temperature), and catalyst loading (e.g., Lewis acids like BF₃·OEt₂). Monitor reaction progress via TLC or HPLC to isolate intermediates .
- Key Parameters : Reaction yield and selectivity depend on steric hindrance from methyl groups. Use low-temperature crystallography to confirm intermediate structures .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- NMR : ¹H NMR can resolve methyl group environments (δ 1.2–1.8 ppm for axial vs. equatorial methyls). ¹³C NMR distinguishes carbonyl groups (δ 190–210 ppm) and quaternary carbons. For example, highlights carbonyl signals at δ 1698 cm⁻¹ in IR for similar diones .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks). Fragmentation patterns (e.g., loss of methyl groups or CO) aid structural validation .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane). Stability studies involve HPLC monitoring of degradation products under acidic (pH 2–4), neutral, and basic (pH 8–10) conditions at 25°C and 40°C. Methyl groups enhance hydrophobicity, reducing aqueous solubility compared to hydroxylated analogs .
Advanced Research Questions
Q. How does the compound’s reactivity with nucleophiles or electrophiles vary based on its stereoelectronic properties?
- Experimental Design : Perform kinetic studies using nucleophiles (e.g., amines, Grignard reagents) and electrophiles (e.g., alkyl halides). Compare reactivity at the α,β-unsaturated carbonyl vs. methyl-substituted carbons. Use DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .
- Data Interpretation : Conflicting results (e.g., unexpected adducts) may arise from steric shielding by methyl groups. X-ray crystallography or NOE NMR can resolve spatial arrangements .
Q. What role does this compound play in surface adsorption studies, particularly in indoor environments?
- Methodology : Apply microspectroscopic imaging (e.g., ToF-SIMS or AFM) to analyze adsorption on silica or polymer surfaces. Compare with hydroxylated analogs (e.g., 3,5/4-Trihydroxycyclohexane-1,2-dione) to assess methyl group impacts on surface binding. Indoor studies require controlled humidity and oxidant levels (e.g., ozone) .
- Contradictions : Discrepancies in adsorption rates may stem from surface roughness or competing reactions with ambient VOCs .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodology : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Compare retention times with racemic mixtures. Alternatively, synthesize diastereomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and characterize via X-ray .
Q. How do contradictory data on the compound’s thermal decomposition pathways arise, and how can they be resolved?
- Analysis : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres may show divergent degradation products (e.g., CO vs. CO₂). Conflicting reports could stem from impurities or incomplete methylation. Replicate experiments with rigorously purified samples and cross-validate via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
